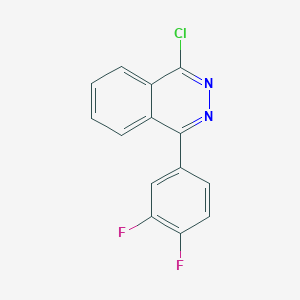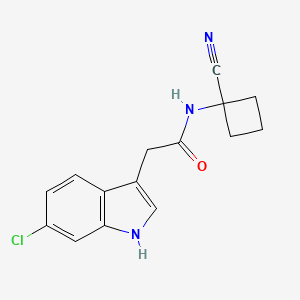
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased cell proliferation and survival, and ultimately, tumor regression.
Biochemical and Physiological Effects:
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to effectively inhibit BTK activity in preclinical models of B-cell malignancies. This leads to decreased cell proliferation and survival, as well as induction of apoptosis. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also been shown to have immunomodulatory effects, such as increasing T-cell activation and cytokine production. These effects are thought to contribute to the anti-tumor activity of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its selectivity for BTK, which minimizes off-target effects and toxicity. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. This may limit its use in combination with other drugs that are also metabolized by these enzymes.
Direcciones Futuras
There are several future directions for the development and evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. One area of interest is the combination of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide with other targeted therapies, such as venetoclax and lenalidomide. Another area of focus is the evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Additionally, the use of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in other B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, is also being explored. Finally, the identification of biomarkers that predict response to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide may help to personalize treatment for patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide involves several steps, starting with the preparation of 6-chloroindole-3-carboxylic acid. This intermediate is then converted to 6-chloro-1H-indole-3-carboxylic acid methyl ester, which is subsequently reacted with 1-cyanocyclobutane in the presence of a base to yield 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. These findings have paved the way for clinical trials evaluating the safety and efficacy of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in patients with B-cell malignancies.
Propiedades
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKRCCXFIRSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)
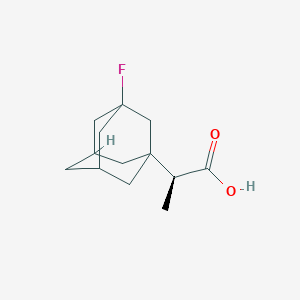
![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)
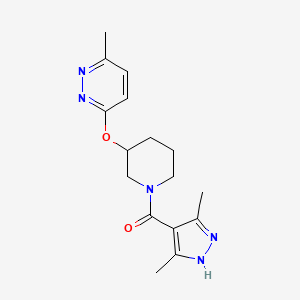
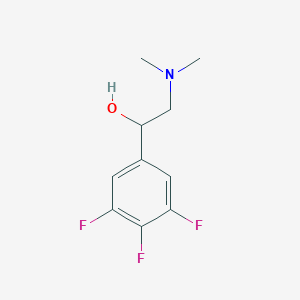

![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)

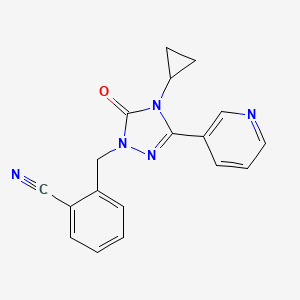
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)
